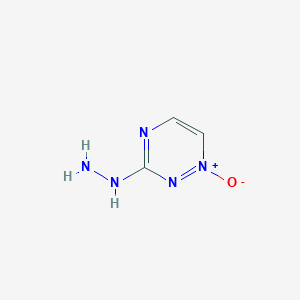

3-Diazenyl-1,2,4-triazin-1(2H)-ol

Description

3-Diazenyl-1,2,4-triazin-1(2H)-ol is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a diazenyl (-N=N-) group and a hydroxyl (-OH) moiety. The 1,2,4-triazine scaffold is a six-membered aromatic ring containing three nitrogen atoms, which confers unique electronic and steric properties. Diazenyl groups are redox-active and can participate in diverse chemical interactions, making this compound a promising candidate for pharmaceutical and materials science applications . While 1,2,4-triazines are less extensively studied than triazoles, their structural versatility enables tailored modifications for specific bioactivities, such as antioxidant, antimicrobial, or enzyme-inhibitory effects .

Properties

CAS No. |

65481-57-4 |

|---|---|

Molecular Formula |

C3H5N5O |

Molecular Weight |

127.11 g/mol |

IUPAC Name |

(1-oxido-1,2,4-triazin-1-ium-3-yl)hydrazine |

InChI |

InChI=1S/C3H5N5O/c4-6-3-5-1-2-8(9)7-3/h1-2H,4H2,(H,5,6,7) |

InChI Key |

GQOUPTLQBLBZJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[N+](=NC(=N1)NN)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

1,2,4-Triazin-5-ol Derivatives

The synthesis of 6-ethyl-3-mercapto-1,2,4-triazin-5-ol involves hydrazone cyclization under reflux with sodium carbonate, yielding an 86% product with distinct NMR shifts (e.g., δ 12.99 ppm for -SH in DMSO-d6) . Replacing the mercapto (-SH) group in this compound with a diazenyl substituent alters its electronic profile.

1H-1,2,3-Triazoles

1H-1,2,3-Triazoles, five-membered rings with three nitrogen atoms, are widely used in drug discovery due to their metabolic stability and synthetic accessibility via click chemistry . For example, quinazolin-4(3H)-one-linked triazoles exhibit anticancer activity by targeting kinases or DNA replication pathways . In contrast, 1,2,4-triazines may offer larger binding pockets due to their six-membered structure, enabling interactions with bulkier enzyme active sites.

1,2,4-Triazol-5-ones

Derivatives like 1-acetyl-3-alkyl-4-(3-chloroacetoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrate antioxidant activity via radical scavenging . The diazenyl group in 3-Diazenyl-1,2,4-triazin-1(2H)-ol could similarly stabilize free radicals but with higher efficiency due to its conjugated π-system.

Key Insights :

- Antioxidant Potential: Diazenyl groups may outperform mercapto or methoxybenzyl substituents in stabilizing reactive oxygen species (ROS) due to extended conjugation .

- Enzyme Inhibition : Unlike triazoles that inhibit carbonic anhydrase-II via zinc coordination , triazines with diazenyl groups could target heme-containing enzymes or redox-sensitive pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.